molecular formula C11H15F2N B12982630 (S)-1-(2,3-Difluorophenyl)pentan-1-amine

(S)-1-(2,3-Difluorophenyl)pentan-1-amine

Cat. No.: B12982630
M. Wt: 199.24 g/mol
InChI Key: SVTUYOGCCOVZIL-JTQLQIEISA-N
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Description

(S)-1-(2,3-Difluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a pentan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Difluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and pentan-1-amine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Difluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles, or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand or probe in biochemical studies.

    Medicine: Potential use in drug discovery and development, particularly in the design of chiral drugs.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Difluorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Difluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,3-Difluorophenyl)butan-1-amine: A similar compound with a shorter carbon chain.

    1-(2,3-Difluorophenyl)hexan-1-amine: A similar compound with a longer carbon chain.

Uniqueness

(S)-1-(2,3-Difluorophenyl)pentan-1-amine is unique due to its specific stereochemistry and the presence of difluorophenyl and pentan-1-amine moieties. This combination of structural features may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1S)-1-(2,3-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m0/s1

InChI Key

SVTUYOGCCOVZIL-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

CCCCC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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